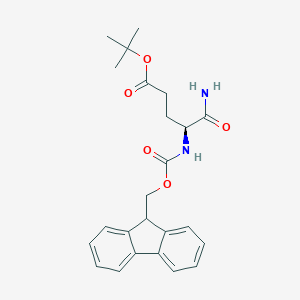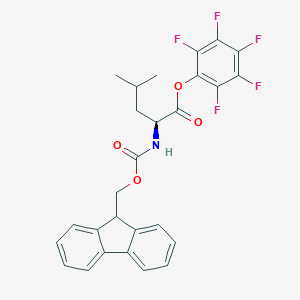
Fmoc-β-氯-L-丙氨酸
描述
Fmoc-beta-chloro-L-alanine is a derivative of L-alanine . L-Alanine is a non-essential amino acid for human development and is one of the 20 amino acids encoded by the genetic code . It is used in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
During the Fmoc-protection of H-alpha-Me-Val-OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc-beta-Ala-OH was formed during the reaction .Molecular Structure Analysis
The molecular structure of Fmoc-beta-chloro-L-alanine is influenced by the pH of the environment . At pH 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .Chemical Reactions Analysis
Fmoc-beta-chloro-L-alanine is formed during the reaction with Fmoc-OSu, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .Physical And Chemical Properties Analysis
Fmoc-beta-chloro-L-alanine has a molecular weight of 345.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 .科学研究应用
固相肽合成 (SPPS)
“Fmoc-β-氯-L-丙氨酸”通常用作Fmoc固相肽合成的构建模块。 这种方法能够高效快速地组装肽,在药物发现和蛋白质组学等各个领域至关重要 .
三唑肽和氮杂肽的合成
该化合物用于制备三唑肽和氮杂肽,它们是具有修饰主链的肽类。 这些修饰可以赋予独特的化学和生物学性质,在治疗应用中非常有用 .
肽合成的连接体
它用作连接体,通过Fmoc固相肽合成在整体GMA-EDMA(甲基丙烯酸缩水甘油酯-共-二甲基丙烯酸乙二醇酯)基质上合成肽。 这种应用对于创造具有精确结构构型的肽以用于研究和治疗用途具有重要意义 .
自组装材料
Fmoc保护的脂肪族氨基酸,包括“Fmoc-β-氯-L-丙氨酸”,的自组装特性使得能够形成具有独特性质的结构。 这些结构充当生物有机支架,用于各种应用,包括抗菌材料和各种行业的乳化剂 .
抗生物膜涂层材料
Fmoc-AA分子,包括“Fmoc-β-氯-L-丙氨酸”,有可能用作抗生物膜涂层材料。 这些涂层可用于治疗生物膜相关感染,由于其对传统治疗的耐药性,这些感染很难根除 .
双阳离子卟啉肽的合成
“Fmoc-β-氯-L-丙氨酸”用于合成双阳离子卟啉肽。 这些肽在光动力治疗中具有应用,光动力治疗是一种利用光激活化合物靶向患病细胞的治疗方法 .
未来方向
作用机制
Target of Action
Fmoc-beta-chloro-L-alanine, also known as Fmoc-β-alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-beta-chloro-L-alanine acts as a protecting group for amines during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-beta-chloro-L-alanine is used in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, it acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity under various conditions (eg, exposure to bases) are crucial for its role in peptide synthesis .
Result of Action
The result of Fmoc-beta-chloro-L-alanine’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino groups during synthesis, it prevents unwanted side reactions, thereby ensuring the correct assembly of the peptide .
Action Environment
The action of Fmoc-beta-chloro-L-alanine is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability under different temperatures and pH levels can impact its efficacy and stability during peptide synthesis .
生化分析
Biochemical Properties
Fmoc-beta-chloro-L-alanine plays a crucial role in biochemical reactions, primarily in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group of the alanine residue. The chlorine atom on the beta carbon makes the compound reactive, allowing it to participate in various chemical reactions, such as nucleophilic substitution and elimination reactions .
In biochemical reactions, Fmoc-beta-chloro-L-alanine interacts with enzymes and proteins involved in peptide synthesis. For example, it can be used to introduce dehydroalanine residues into peptides, which can then form cross-links with other amino acids, enhancing the stability and functionality of the peptide . The compound’s reactivity also allows it to be used in the synthesis of cyclic peptides, where it can facilitate ring closure reactions .
Cellular Effects
The effects of Fmoc-beta-chloro-L-alanine on various types of cells and cellular processes are primarily related to its role in peptide synthesis. When introduced into cells, the compound can influence cell function by modifying peptides and proteins that are critical for cellular processes. For instance, the incorporation of Fmoc-beta-chloro-L-alanine into peptides can affect cell signaling pathways by altering the structure and function of signaling molecules .
Additionally, Fmoc-beta-chloro-L-alanine can impact gene expression and cellular metabolism by modifying peptides that regulate these processes. The presence of the chlorine atom and the Fmoc group can lead to changes in the stability and activity of the peptides, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, Fmoc-beta-chloro-L-alanine exerts its effects through several mechanisms. The Fmoc group provides protection to the amino group of the alanine residue during peptide synthesis, preventing unwanted reactions. The chlorine atom on the beta carbon makes the compound reactive, allowing it to participate in nucleophilic substitution and elimination reactions .
Fmoc-beta-chloro-L-alanine can form covalent bonds with other biomolecules, such as enzymes and proteins, through its reactive chlorine atom. This interaction can lead to enzyme inhibition or activation, depending on the nature of the reaction . Additionally, the compound can induce changes in gene expression by modifying peptides that regulate transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-beta-chloro-L-alanine can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . This degradation can lead to a decrease in its reactivity and effectiveness in peptide synthesis.
Long-term studies have shown that Fmoc-beta-chloro-L-alanine can have lasting effects on cellular function when used in in vitro or in vivo experiments. For example, the incorporation of the compound into peptides can result in stable modifications that persist over time, influencing cellular processes and functions .
Dosage Effects in Animal Models
The effects of Fmoc-beta-chloro-L-alanine can vary with different dosages in animal models. At low doses, the compound can be used effectively in peptide synthesis without causing significant adverse effects. At high doses, Fmoc-beta-chloro-L-alanine can exhibit toxic effects, such as cellular toxicity and disruption of normal cellular functions .
Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biochemical modifications without causing toxicity. It is important to carefully control the dosage of Fmoc-beta-chloro-L-alanine in animal studies to avoid adverse effects and ensure the desired outcomes .
Metabolic Pathways
Fmoc-beta-chloro-L-alanine is involved in several metabolic pathways, primarily related to peptide synthesis. The compound interacts with enzymes such as alanine racemase and alanine dehydrogenase, which play roles in the metabolism of alanine and its derivatives . These interactions can affect metabolic flux and the levels of metabolites in cells.
The presence of the Fmoc group and the chlorine atom can also influence the metabolic pathways by altering the reactivity and stability of the compound. For example, the Fmoc group can be removed under basic conditions, allowing the alanine residue to participate in further metabolic reactions .
Transport and Distribution
Within cells and tissues, Fmoc-beta-chloro-L-alanine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of the compound in specific tissues and cells.
The distribution of Fmoc-beta-chloro-L-alanine can also be influenced by its chemical properties, such as its solubility and reactivity. The presence of the Fmoc group and the chlorine atom can affect the compound’s ability to interact with cellular components and influence its transport and distribution .
Subcellular Localization
Fmoc-beta-chloro-L-alanine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the presence of the Fmoc group can influence the localization of the compound to the endoplasmic reticulum or other organelles involved in peptide synthesis .
The subcellular localization of Fmoc-beta-chloro-L-alanine can also impact its interactions with other biomolecules and its overall activity. By localizing to specific cellular compartments, the compound can exert its effects more efficiently and selectively .
属性
IUPAC Name |
(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203107 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212651-52-0 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)




![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)


